molecular formula C16H24N2O5S2 B2936022 8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-15-6

8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2936022
CAS RN: 898408-15-6
M. Wt: 388.5
InChI Key: CAHQJSUXVVBODJ-UHFFFAOYSA-N
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Description

“8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic compound . It belongs to the class of spiro compounds, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The originality of spiro compounds lies in the fact that they simultaneously possess 3D structural properties and inherent rigidity .


Synthesis Analysis

The synthesis of similar compounds, such as 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of “8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is complex due to its bicyclic nature. The spiro compounds simultaneously possess 3D structural properties and inherent rigidity .


Chemical Reactions Analysis

Spiro compounds containing saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups . They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .

properties

IUPAC Name

8-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-3-24(19,20)17-10-8-16(9-11-17)18(12-13-23-16)25(21,22)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQJSUXVVBODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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